molecular formula C18H20N2O2 B378071 N-benzyl-2-(butanoylamino)benzamide

N-benzyl-2-(butanoylamino)benzamide

Cat. No.: B378071
M. Wt: 296.4g/mol
InChI Key: HGWONWUBEXVAAI-UHFFFAOYSA-N
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Description

N-Benzyl-2-(butanoylamino)benzamide (CAS: 819804-33-6) is a benzamide derivative with the molecular formula C₁₈H₂₀N₂O₂ and a molar mass of 296.36 g/mol. It features a benzamide core substituted at the 2-position with a butanoylamino group (CH₃CH₂CH₂CO-NH-) and an N-benzyl moiety. Key physicochemical properties include a predicted density of 1.155 g/cm³, boiling point of 556.5±43.0 °C, and pKa of 14.45±0.46 . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamide derivatives, such as neuroleptics and enzyme modulators .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4g/mol

IUPAC Name

N-benzyl-2-(butanoylamino)benzamide

InChI

InChI=1S/C18H20N2O2/c1-2-8-17(21)20-16-12-7-6-11-15(16)18(22)19-13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,22)(H,20,21)

InChI Key

HGWONWUBEXVAAI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Synthesis Yield Key References
N-Benzyl-2-(butanoylamino)benzamide C₁₈H₂₀N₂O₂ 296.36 Butanoylamino, N-benzyl N/A N/A
N-Benzyl-2-(benzylamino)benzamide (12c) C₂₀H₂₁N₂O 317.40 Benzylamino, N-benzyl N/A 84%
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 3,4-Dimethoxyphenethyl, benzamide 90 80%
N-Benzyl-2-(methylamino)benzamide C₁₅H₁₆N₂O 240.30 Methylamino, N-benzyl N/A N/A
N-Benzyl-2-(2,2,2-trifluoroethyl)benzamide (5b) C₁₆H₁₄F₃NO 294.11 Trifluoroethyl, N-benzyl 146–147 52%
N-Benzyl-2-(propanoylamino)-benzamide C₁₇H₁₈N₂O₂ 282.34 Propanoylamino, N-benzyl N/A N/A
Key Observations:
  • Acyl Chain Length: The butanoylamino group in the target compound provides a longer hydrophobic chain compared to propanoylamino (C3) in and trifluoroethyl (C2 with fluorine) in . This may influence lipophilicity and binding interactions.
  • Amino Group Modifications: Replacing butanoylamino with benzylamino (12c, ) or methylamino alters hydrogen-bonding capacity and steric bulk.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound ¹H NMR Key Signals (CDCl₃) HRMS (m/z) [M+H]+ References
This compound Not reported in evidence. Predicted: δ 7.3–7.5 (aromatic), δ 2.3–2.5 (butanoyl CH₂) 296.36 (Calculated)
12c δ 8.13 (s, 1H, NH), δ 4.60 (d, J=5.6 Hz, 2H, N-CH₂), δ 7.39–7.19 (m, 12H, aromatic) 317.1654 (Found)
5b δ 7.47–7.27 (m, 9H, aromatic), δ 3.82 (q, J=11.0 Hz, 2H, CF₃-CH₂) 294.1112 (Found)
Rip-B δ 7.39–7.29 (aromatic), δ 3.85 (s, 6H, OCH₃), δ 4.42 (s, 2H, N-CH₂) Not reported

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